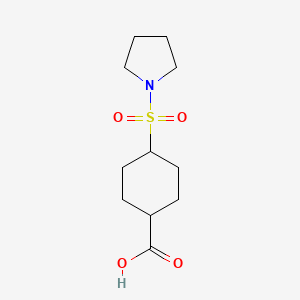
2-Butylthiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenethiol, 2-butyl-, also known as 2-butylbenzenethiol, is an organosulfur compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where a butyl group is attached to the second carbon of the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenethiol, 2-butyl-, typically involves the alkylation of benzenethiol with a butyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The general reaction scheme is as follows:
C6H5SH+C4H9X→C6H4(C4H9)SH+HX
where (X) represents a halogen (e.g., chlorine or bromine).
Industrial Production Methods
Industrial production of benzenethiol, 2-butyl-, may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenethiol, 2-butyl-, undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Reduction: The thiol group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the thiol group.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Substitution: Various substituted benzenethiols depending on the electrophile used.
Reduction: The corresponding butylbenzene (C10H14).
Aplicaciones Científicas De Investigación
Benzenethiol, 2-butyl-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of benzenethiol, 2-butyl-, involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and protein function. The aromatic ring allows for π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
Benzenethiol: The parent compound with a simpler structure.
4-tert-Butylbenzenethiol: Another derivative with a tert-butyl group at the para position.
Phenylthiol: A common name for benzenethiol.
Uniqueness
Benzenethiol, 2-butyl-, is unique due to the presence of the butyl group, which imparts different chemical and physical properties compared to other benzenethiol derivatives
Propiedades
Fórmula molecular |
C10H14S |
|---|---|
Peso molecular |
166.29 g/mol |
Nombre IUPAC |
2-butylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 |
Clave InChI |
AXWKRUFUAGYTHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=CC=C1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-pyrimido[4,5-d]azepine](/img/structure/B13974007.png)










![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)
